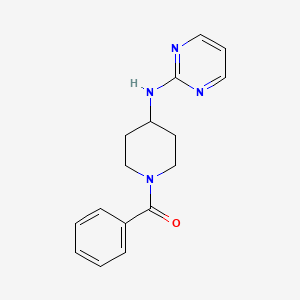

Phenyl(4-(pyrimidin-2-ylamino)piperidin-1-yl)methanone

Description

Phenyl(4-(pyrimidin-2-ylamino)piperidin-1-yl)methanone is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a pyrimidin-2-ylamino group and a phenyl group attached via a methanone bridge. Its molecular architecture combines a rigid piperidine scaffold with aromatic and heteroaromatic substituents, which are critical for modulating its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C16H18N4O |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

phenyl-[4-(pyrimidin-2-ylamino)piperidin-1-yl]methanone |

InChI |

InChI=1S/C16H18N4O/c21-15(13-5-2-1-3-6-13)20-11-7-14(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-12H2,(H,17,18,19) |

InChI Key |

JNBCPYVPEPWSTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC2=NC=CC=N2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine typically involves the reaction of 1-benzylpiperidine with pyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-benzoylpiperidin-4-yl)pyrimidin-2-one, while reduction may produce N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine .

Scientific Research Applications

N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Core Structural Features and Bioactivity

Key Observations:

Substituent Impact on Activity: The pyrimidinylamino group in the target compound may enhance binding to kinase targets (analogous to pyrimidine-based kinase inhibitors), whereas pyrazin-2-yloxy or imidazopyridazine substituents in related compounds confer distinct target selectivity . Piperazine derivatives (e.g., and ) generally exhibit higher solubility than piperidine analogs due to increased polarity, influencing pharmacokinetics .

Cytotoxicity Trends :

- Substitution with electron-withdrawing groups (e.g., trifluoromethyl in ) correlates with reduced cytotoxicity (IC50 > 25 µM), while pyrimidine-containing compounds () show higher potency (IC50 = 15 µM) .

Quantitative Pharmacological Data

Table 2: Comparative Pharmacological Profiles

Key Findings:

- Piperazine derivatives () demonstrate superior antimicrobial activity compared to piperidine analogs, likely due to enhanced membrane penetration .

- The dimethylamino and pyrazin-2-yloxy groups in ’s compound synergistically modulate anti-inflammatory pathways, a property absent in simpler phenyl-piperidine derivatives .

Biological Activity

Phenyl(4-(pyrimidin-2-ylamino)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group attached to a piperidine ring, which is further substituted with a pyrimidin-2-ylamino group. This unique structure contributes to its interactions with various biological targets.

This compound exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activities. For instance, it may target enzymes involved in cancer cell proliferation or metabolic processes.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways that are critical in various physiological processes.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Activity : Research indicates that this compound has potential anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, it demonstrated an IC50 value in the low micromolar range against breast and colorectal cancer cells .

- Neuroprotective Effects : The compound has also been explored for its neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further investigation is needed to confirm these effects and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective | 7.9 - 92 |

| (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)piperidin-1-yl)methanone | Structure | Anticancer | 10 - 50 |

| (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | Structure | Moderate Anticancer | 15 - 60 |

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study published in 2023 evaluated the compound's effects on various cancer cell lines, revealing that it significantly inhibited cell growth with an IC50 value ranging from 7.9 to 92 µM across different types .

- Neuroprotection Assays : Another research effort focused on assessing the neuroprotective effects of this compound in animal models of neurodegeneration, indicating promising results in preserving cognitive function and reducing neuronal death .

- Mechanism Elucidation : Investigations into the mechanism of action revealed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways related to cancer proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.